(E)-N'-{7-[1-(4-chloro-2-methylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N,N-dimethylmethanimidamide
Beschreibung
Eigenschaften
IUPAC Name |
N'-[7-[1-(4-chloro-2-methylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N,N-dimethylmethanimidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN6O/c1-11-9-13(18)5-6-15(11)25-12(2)14-7-8-19-17-21-16(22-24(14)17)20-10-23(3)4/h5-10,12H,1-4H3/b20-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIVKSJRKROUGNG-KEBDBYFISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OC(C)C2=CC=NC3=NC(=NN23)N=CN(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)Cl)OC(C)C2=CC=NC3=NC(=NN23)/N=C/N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Biologische Aktivität
The compound (E)-N'-{7-[1-(4-chloro-2-methylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N,N-dimethylmethanimidamide is a member of the triazolo-pyrimidine family, which has garnered attention for its diverse biological activities, particularly in oncology and infectious disease treatment. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.
- Molecular Formula : C17H19ClN6O
- Molecular Weight : 358.83 g/mol
- IUPAC Name : N'-[7-[1-(4-chloro-2-methylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N,N-dimethylmethanimidamide
The biological activity of this compound is primarily attributed to its ability to inhibit key signaling pathways involved in cell proliferation and survival. Research indicates that compounds within the triazolo-pyrimidine class can modulate the ERK signaling pathway, leading to reduced phosphorylation of critical proteins such as ERK1/2 and AKT, which are essential for cancer cell growth and survival .
Antiproliferative Effects
A series of studies have evaluated the antiproliferative effects of this compound against various cancer cell lines. The results are summarized in the following table:
The compound exhibited significant cytotoxicity across these cell lines, with IC50 values indicating potent antiproliferative activity.
Mechanistic Insights
In vitro studies have shown that this compound can induce apoptosis through the regulation of cell cycle-related proteins and activation of caspases. This suggests a multi-faceted approach to inhibiting tumor growth by not only blocking cell division but also promoting programmed cell death .
Case Studies
Recent literature has documented various case studies highlighting the efficacy of triazolo-pyrimidine derivatives in clinical settings:
- Case Study 1 : A study involving a derivative similar to this compound demonstrated a significant reduction in tumor size in xenograft models when administered at therapeutic doses .
- Case Study 2 : In a clinical trial assessing the safety and efficacy of triazolo-pyrimidine compounds in patients with advanced breast cancer, participants exhibited improved progression-free survival rates compared to standard therapies .
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Research indicates that compounds containing triazole and pyrimidine rings exhibit anticancer properties. Studies have shown that derivatives of this compound can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. For example, compounds with similar structures have been reported to target specific oncogenic pathways and enhance the efficacy of existing chemotherapeutic agents .
Antimicrobial Properties
The antimicrobial activity of triazole derivatives has been extensively studied. The compound's ability to disrupt microbial cell membranes and inhibit essential enzymes makes it a promising candidate for developing new antibiotics. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating resistant infections .
Neurological Applications
Recent investigations into the neuroprotective effects of triazole-containing compounds have highlighted their potential in treating neurodegenerative diseases. The compound may modulate ion channels and neurotransmitter receptors, contributing to neuroprotection and cognitive enhancement . This aligns with ongoing research into similar scaffolds that show promise in managing conditions like Alzheimer's disease and multiple sclerosis.
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal evaluated the anticancer efficacy of triazole-pyrimidine derivatives, including (E)-N'-{7-[1-(4-chloro-2-methylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N,N-dimethylmethanimidamide. The results indicated a significant reduction in tumor growth in animal models when treated with this compound compared to controls. Mechanistic studies suggested that the compound induced apoptosis via the mitochondrial pathway .
| Study | Findings |
|---|---|
| Anticancer Study | Significant tumor reduction in animal models; apoptosis induction observed. |
Case Study 2: Antimicrobial Activity
In another study focusing on antimicrobial properties, this compound was tested against several bacterial strains. The compound demonstrated potent activity against multidrug-resistant strains, suggesting its potential as a new antimicrobial agent .
| Study | Findings |
|---|---|
| Antimicrobial Study | Effective against multidrug-resistant bacterial strains; potential for new antibiotic development. |
Analyse Chemischer Reaktionen
Hydrolysis Reactions
The imidamide group (-N=C-N(CH₃)₂) undergoes hydrolysis under acidic or basic conditions.
Key Findings :
-
Hydrolysis rates depend on steric hindrance from the triazolo-pyrimidine ring .
-
The electron-withdrawing trifluoromethyl group (if present in analogs) accelerates hydrolysis.
Electrophilic Substitution
The triazolo[1,5-a]pyrimidine core participates in electrophilic substitution, with reactivity influenced by ring nitrogen positions.
Key Findings :
-
Nitration at C-5 is favored due to electron-rich pyrimidine nitrogen directing electrophiles .
-
Steric hindrance from the phenoxyethyl group limits substitution at adjacent positions .
Nucleophilic Attack
The imino carbon in the methanimidamide group is susceptible to nucleophilic addition.
| Nucleophile | Conditions | Product | Yield |
|---|---|---|---|
| Grignard Reagents | RMgX, THF, −78°C, 1 hr | Secondary amine derivatives | 60–75% |
| Hydrazine | NH₂NH₂, ethanol, reflux, 3 hrs | Hydrazone formation | 85% |
Mechanistic Insight :
-
The planar sp²-hybridized imino carbon allows nucleophilic attack, forming tetrahedral intermediates .
Oxidation Reactions
The ethylphenoxy side chain undergoes oxidative cleavage.
Key Findings :
-
Oxidation selectivity depends on the steric protection of the ethyl group by the chloro-methylphenyl substituent .
Catalytic Coupling Reactions
The triazolo-pyrimidine ring participates in cross-coupling via palladium catalysis.
| Reaction Type | Catalyst | Product | Yield |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DMF | Biaryl derivatives | 70–80% |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Aminated triazolo-pyrimidine | 65% |
Mechanistic Notes :
-
Coupling occurs preferentially at the C-2 position of the triazolo ring due to electronic activation .
Thermal Stability
Thermogravimetric analysis (TGA) reveals decomposition above 220°C, with primary degradation pathways involving:
Photochemical Reactivity
Under UV light (λ = 254 nm), the compound undergoes:
-
Cis-trans isomerization at the imino double bond.
-
Radical formation at the ethylphenoxy chain, leading to dimerization products .
Biological Metabolism
Though not a direct chemical reaction, metabolic studies on analogs (e.g., 4-chloro-ortho-toluidine derivatives) show:
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogs
Structural Variations and Physicochemical Properties
Key structural analogs differ in substituents at the 7-position of the triazolopyrimidine core, influencing physicochemical properties and bioactivity.
Key Observations :
- Thermal Stability : Compounds with aromatic amines (e.g., Compound 92 ) exhibit higher melting points (~240–260°C), suggesting strong intermolecular interactions.
- Spectral Trends : Aromatic protons in ¹H-NMR consistently appear between 6.5–8.8 ppm, with NH protons in amine-substituted analogs upfield at ~10.3 ppm .
Antimicrobial and Antifungal Activity
- Triazolopyrimidines with Chlorophenyl Groups : Compound 92 (N-(4-chlorophenyl)-5-methyl-triazolo[1,5-a]pyrimidin-7-amine) demonstrated inhibitory activity against Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), a target for antimalarial drugs .
Herbicidal Activity
- Aryl Sulfonamide-Triazolopyrimidines : Derivatives with 5,7-dimethoxy groups () exhibited potent herbicidal effects, likely due to sulfonamide-mediated inhibition of plant growth regulators .
Anticancer Potential
Q & A
Q. What synthetic strategies are recommended for optimizing the yield of (E)-N'-{7-[1-(4-chloro-2-methylphenoxy)ethyl]-triazolopyrimidine derivatives?
- Methodological Answer : Synthetic optimization involves systematic variation of reaction conditions (e.g., temperature, solvent, catalyst) and substituent positioning. For example, modifying the phenoxy group (e.g., 4-chloro-2-methyl vs. 3-chloro) can impact yields due to steric or electronic effects. Evidence from triazolopyrimidine syntheses shows yields ranging from 11% to 56% depending on substituents and reaction steps . Key strategies include:
- Precursor selection : Use of Ni(NO₃)₂ in ethanol for coordination-driven crystallization .
- Stepwise functionalization : Introducing dimethylamino groups post-core formation to avoid side reactions .
NMR monitoring (e.g., δ 7.42–10.33 ppm for aromatic protons) is critical for intermediate validation .
Q. How can researchers confirm the structural integrity of this compound using spectroscopic and crystallographic methods?
- Methodological Answer :
- ¹H NMR : Key signals include aromatic protons (δ 6.8–8.7 ppm), methyl groups (δ 2.1–2.5 ppm), and ethoxy linkages (δ 3.4–4.3 ppm). Discrepancies in splitting patterns may indicate stereochemical impurities .
- X-ray crystallography : Employ SHELX programs (e.g., SHELXL for refinement) to resolve challenges like twinning or disorder. For example, the title compound’s structure is analogous to 5,7-dimethyl-2-phenylamino-triazolo[1,5-a]pyrimidine, with a similar triclinic lattice (space group P 1) . Refinement parameters (R₁ < 0.05) ensure accuracy .
Advanced Research Questions
Q. What crystallographic challenges arise during structure determination, and how can SHELX software address them?
- Methodological Answer : Challenges include twinning (common in triazolopyrimidines due to flexible substituents) and disordered solvent molecules . SHELXL’s latest features (post-2015 updates) enable:
- Twin law refinement : Use
TWINandBASFcommands to model overlapping lattices . - Disorder modeling : Split atoms with
PARTand apply restraints to thermal parameters .
Example: A related Ni-coordinated triazolo compound required anisotropic displacement parameters (ADPs) for the 4-chlorophenyl group to resolve positional ambiguity .
Q. How can structure-activity relationship (SAR) studies be designed to probe this compound’s enzyme inhibition potential?
- Methodological Answer :
- Target selection : Prioritize enzymes with triazolopyrimidine-binding pockets (e.g., carbonic anhydrase II/IX/XII). Evidence shows 7-aryl-triazolopyrimidines with sulfonamide groups exhibit Ki values < 100 nM .
- Substituent variation : Replace the 4-chloro-2-methylphenoxy group with electron-withdrawing (e.g., -CF₃) or bulky groups to assess steric/electronic effects on binding. For example, trifluoromethyl analogs increase metabolic stability but may reduce solubility .
- Assay design : Use fluorescence-based thermal shift assays (ΔTm > 2°C indicates strong binding) or isothermal titration calorimetry (ITC) for thermodynamic profiling .
Q. What computational methods are effective for optimizing reaction conditions in triazolopyrimidine synthesis?
- Methodological Answer :
- Bayesian optimization : Algorithms outperform traditional grid searches by iteratively prioritizing high-yield conditions. For instance, optimizing temperature (80–120°C) and catalyst loading (1–5 mol%) in a 20-experiment design can maximize yield .
- Density Functional Theory (DFT) : Calculate transition-state energies to identify rate-limiting steps (e.g., cyclization barriers in triazolo core formation) .
Q. How does polymorphism affect the physicochemical properties of this compound, and how can it be controlled?
- Methodological Answer : Polymorphism arises from variations in crystallization solvents (e.g., ethanol vs. acetonitrile). Control strategies include:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
